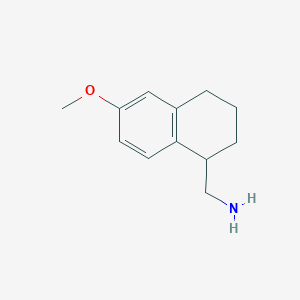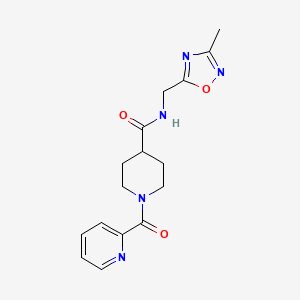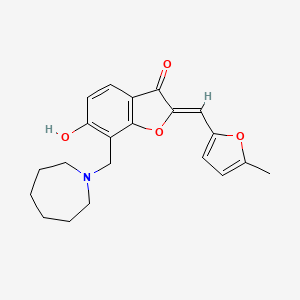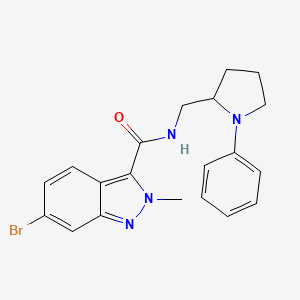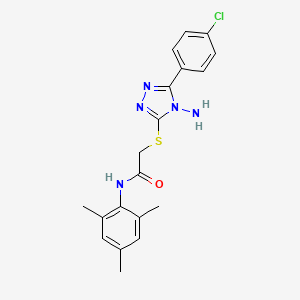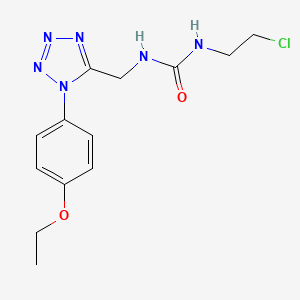
1-(2-chloroethyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloroethyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, also known as Cetuximab, is a monoclonal antibody that is used in the treatment of cancer. It is a chimeric antibody that targets the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. Cetuximab has been shown to be effective in the treatment of colorectal cancer, head and neck cancer, and non-small cell lung cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and structural analysis of urea derivatives, including compounds similar to 1-(2-chloroethyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, have been a focus of research due to their potential applications in medicinal chemistry and material science. Studies on the synthesis of trisubstituted phenyl urea derivatives have revealed their structure-activity relationships, highlighting their potential as neuropeptide Y5 receptor antagonists, with significant implications for addressing obesity and metabolic disorders (Fotsch et al., 2001).
Anticancer Activity
Research on 1-aryl-3-(2-chloroethyl) ureas has explored their cytotoxic effects on human adenocarcinoma cells, indicating their potential as anticancer agents. These studies contribute to the understanding of the structural requirements for anticancer activity and offer insights into the development of new therapeutic agents (Gaudreault et al., 1988).
Chemical Reactivity and Molecular Dynamics
Investigations into the reactivity and molecular dynamics of imidazole derivatives provide valuable information on their chemical behavior, with applications ranging from drug design to the development of new materials. Studies have combined experimental and computational approaches to understand the reactivity properties of these compounds, paving the way for the design of molecules with desired chemical and physical properties (Hossain et al., 2018).
Corrosion Inhibition
Research on the inhibition effect of urea derivatives on mild steel corrosion in acidic solutions has demonstrated their potential as efficient corrosion inhibitors. This work contributes to the development of new materials for protecting industrial infrastructure against corrosive environments (Bahrami & Hosseini, 2012).
Cytokinin-like Activity and Plant Morphogenesis
Urea derivatives, including those structurally related to 1-(2-chloroethyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, have been found to exhibit cytokinin-like activity, influencing cell division and differentiation in plants. These findings have significant implications for agricultural practices and the study of plant biology, offering new avenues for enhancing plant growth and development (Ricci & Bertoletti, 2009).
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN6O2/c1-2-22-11-5-3-10(4-6-11)20-12(17-18-19-20)9-16-13(21)15-8-7-14/h3-6H,2,7-9H2,1H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRXWMHYDBUJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


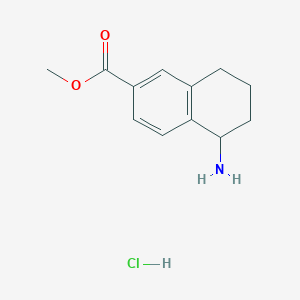

![2-[2-(4-ethylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2933309.png)
![N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2933310.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B2933311.png)
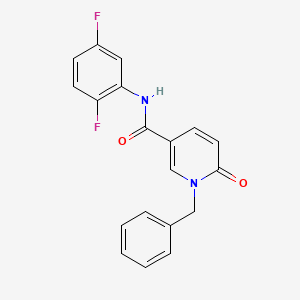
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2933313.png)

